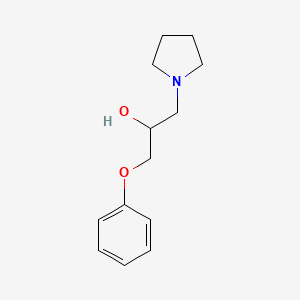

1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol

Description

Properties

CAS No. |

71947-10-9 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

1-phenoxy-3-pyrrolidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C13H19NO2/c15-12(10-14-8-4-5-9-14)11-16-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2 |

InChI Key |

XEDQVFQFJYJTOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC(COC2=CC=CC=C2)O |

solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol (commonly referred to as compound 1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO2. Its structure consists of a phenoxy group attached to a pyrrolidine moiety, which is further linked to a propan-2-ol unit. This configuration contributes to its pharmacological properties, particularly in modulating various biological pathways.

The compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which can influence serotonin and norepinephrine levels in the central nervous system (CNS). This action is significant for treating conditions like depression and anxiety disorders.

Key Mechanisms:

- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters, leading to increased availability in the synaptic cleft.

- Receptor Modulation : It may interact with various receptors, including adrenergic and serotonin receptors, which are crucial in mood regulation and anxiety response.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various biological targets. A study highlighted its potential as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was identified through virtual screening methods as a candidate for further development in this area .

Case Studies

- Antidepressant Activity : In a controlled study, this compound was tested for its antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as a potential therapeutic agent for depression .

- Anxiolytic Effects : Another study investigated the anxiolytic properties of the compound using elevated plus maze tests. The results showed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound demonstrated low acute toxicity levels, with no significant adverse effects observed at therapeutic doses. Long-term studies are still required to fully understand its chronic toxicity potential .

Comparative Biological Activity Table

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Monoamine Reuptake Inhibitor | < 10 | Effective in enhancing serotonin levels |

| BMS-202 | PD-L1 Inhibitor | 15 | Known for immunotherapy applications |

| Fosinopril | PLA2G15 Inhibitor | 0.18 | Related to phospholipidosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aryl/Heteroaryl Substituents

(a) 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Replaces the phenoxy group with a quinoxaline ring and introduces a lactam (pyrrolidin-2-one) instead of the alcohol.

- The lactam increases polarity compared to the alcohol, affecting solubility.

- Activity: Demonstrated antimicrobial activity in docking studies, suggesting that quinoxaline derivatives may exhibit stronger bioactivity than phenoxy analogs .

(b) 5-[2-(1-Phenylethylpyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

- Structure : Incorporates an oxadiazole core linked to pyrrolidine and phenyl groups.

- Properties : The oxadiazole introduces hydrogen-bonding and dipole interactions, enhancing target specificity. The phenylethyl group increases lipophilicity.

- Activity : Such compounds are often explored for antiviral applications, indicating that structural complexity can modulate pharmacological profiles .

(c) 3-Phenyl-3-(pyridin-2-yl)propan-1-ol

- Structure: Substitutes phenoxy with pyridyl and phenyl groups at the same carbon.

- Properties : The pyridyl nitrogen enhances water solubility and metal-coordination capacity. The lack of a pyrrolidine ring simplifies synthesis but reduces conformational flexibility.

- Applications : Used in commercial drug production (e.g., Pheniramine), highlighting the importance of pyridyl groups in pharmaceuticals .

Variations in Heterocyclic Moieties

(a) 1-(Piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol

- Structure: Replaces pyrrolidine with piperazine and phenoxy with p-tolyloxy.

- The tolyloxy group adds steric bulk.

- Activity : Piperazine derivatives are common in antipsychotics and antihistamines, suggesting broader therapeutic applicability than pyrrolidine analogs .

(b) 3-(Pyrrolidin-3-yl)prop-2-en-1-ol

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the optimal synthetic routes for 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol, and how can stereochemical purity be ensured?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React epichlorohydrin with phenol to form 1-phenoxypropan-2-ol, leveraging the nucleophilic aromatic substitution mechanism.

- Step 2 : Introduce the pyrrolidine moiety via a ring-opening reaction using pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Q. Stereochemical Control :

Q. How should researchers address solubility challenges during in vitro assays?

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20).

- Critical Micelle Concentration (CMC) : Pre-test surfactants like Tween-80 to avoid micelle formation, which may alter bioavailability .

- Data Validation : Cross-validate solubility using nephelometry and UV-Vis spectroscopy to detect aggregation artifacts .

Q. What analytical techniques are recommended for structural confirmation?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 236.1652 for C₁₃H₁₈NO₂⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data?

- Source of Contradictions : Variability in stereochemical purity or assay conditions (e.g., cell line selection, incubation time).

- Mitigation Strategies :

- Standardize enantiomeric purity (>98% by chiral HPLC) and disclose synthetic routes in publications .

- Use isogenic cell lines and validate target engagement via CRISPR knockouts or competitive binding assays .

- Meta-analysis of existing data with subgroup stratification by stereochemistry and assay parameters .

Q. What methodologies are effective for studying the compound’s mechanism of action in neurological targets?

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GABAₐ receptors or monoamine transporters, focusing on the pyrrolidine moiety’s role in hydrogen bonding .

- Electrophysiology : Patch-clamp assays on transfected HEK293 cells expressing human GABAₐ receptors to measure current modulation .

- Radioligand Displacement : Competitive binding assays with ³H-muscimol for GABAₐ receptor affinity quantification .

Q. How can derivatives of this compound be synthesized to enhance metabolic stability?

- Strategy 1 : Replace the hydroxyl group with a bioisostere (e.g., fluorine or methoxy group) to reduce phase II glucuronidation .

- Strategy 2 : Introduce methyl groups at the α-position of the pyrrolidine ring to sterically hinder CYP450-mediated oxidation .

- Analytical Validation : Monitor metabolic stability using liver microsome assays (human or rat) with LC-MS/MS quantification .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation.

- Handling : Use gloveboxes for hygroscopic samples; confirm purity via NMR or HPLC after long-term storage .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation at the pyrrolidine nitrogen) .

Q. How can researchers design SAR studies to optimize binding affinity?

- Library Design : Synthesize analogs with modifications to:

- The phenoxy group (e.g., electron-withdrawing substituents for enhanced π-stacking).

- The pyrrolidine ring (e.g., spirocyclic or fluorinated derivatives).

- Assay Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.